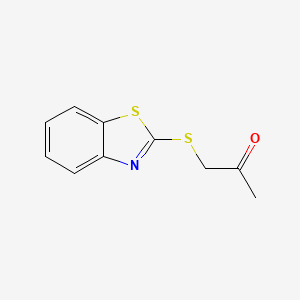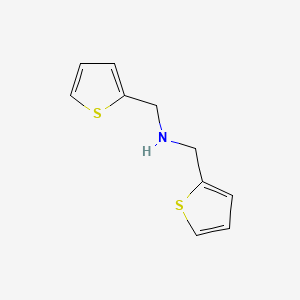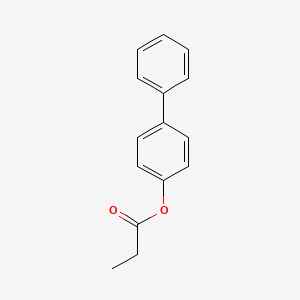![molecular formula C10H14N5O7P B1266859 [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 81012-86-4](/img/structure/B1266859.png)
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Übersicht
Beschreibung
“[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a compound with the molecular formula C10H14N5O7P . It is also known by other names such as “81012-86-4”, “2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl dihydrogen phosphate”, and "DTXSID10292419" . This compound is a natural product found in Homo sapiens .
Molecular Structure Analysis
The molecular weight of this compound is 347.22 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C10H14N5O7P/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (22-23 (18,19)20)6 (17)4 (1-16)21-10/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "C1=NC (=C2C (=N1)N (C=N2)C3C (C (C (O3)CO)O)OP (=O) (O)O)N" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.22 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 11 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of this compound are both 347.06308480 g/mol . The Topological Polar Surface Area is 186 Ų . The Heavy Atom Count is 23 . The Formal Charge is 0 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Nucleobase Orientation in Cyclic Phosphates : A study by Sierosławski et al. (2006) explored the crystal structures of certain cyclic phosphates of purine ribonucleosides, providing insight into different nucleobase orientations and their stabilization via inter- and intramolecular hydrogen bonds. This research contributes to understanding the structural aspects of purine ribonucleosides, including [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Sierosławski et al., 2006).
Biochemical Applications
- Synthesis and Immunobiological Activity : Research by Doláková et al. (2005) on derivatives of 2-amino-3-(purin-9-yl)propanoic acid, including studies on 2-aminopurine analogues, indicated significant enhancement in the secretion of chemokines and augmentation of NO biosynthesis. This demonstrates the potential of these compounds, related to [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, in immunostimulatory and immunomodulatory applications (Doláková et al., 2005).
Molecular Biology and Pharmacology
- Development of Prodrugs : The study by Harnden et al. (1989) explored the creation of prodrugs of antiherpesvirus acyclonucleosides, which included the synthesis and evaluation of various derivatives. This research demonstrates the utility of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate in the development of more effective and bioavailable pharmaceutical agents (Harnden et al., 1989).
Synthesis and Chemical Analysis
- Novel Dinucleotide Analogs Synthesis : Valiyev et al. (2010) reported on the synthesis of novel dinucleotide analogs, demonstrating the role of purine derivatives in creating complex nucleotide structures, relevant to [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Valiyev et al., 2010).
Eigenschaften
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292419 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
CAS RN |
81012-86-4 | |
| Record name | 2'-Adenylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



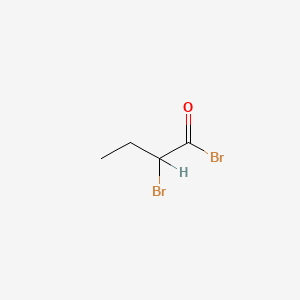
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
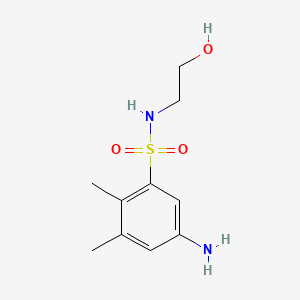
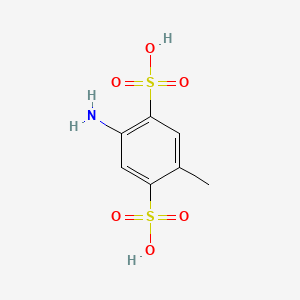
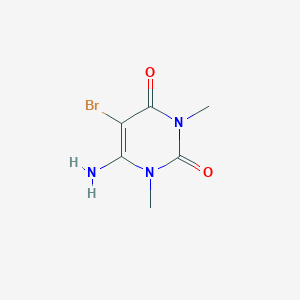
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
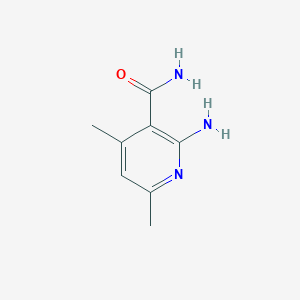

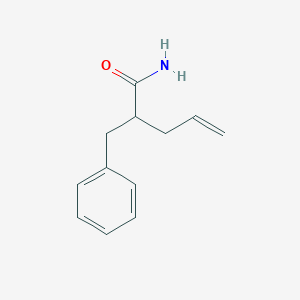
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
